molecular formula C22H15ClN2O5 B12840082 3-(5-((1-(4-Chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene)methyl)furan-2-yl)-4-methylbenzoic acid

3-(5-((1-(4-Chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene)methyl)furan-2-yl)-4-methylbenzoic acid

Cat. No.: B12840082
M. Wt: 422.8 g/mol
InChI Key: MXPCDYLLRWGCBS-WQRHYEAKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-((1-(4-Chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene)methyl)furan-2-yl)-4-methylbenzoic acid is a complex organic compound with a unique structure that includes a chlorophenyl group, an imidazolidinone ring, a furan ring, and a benzoic acid moiety

Preparation Methods

The synthesis of 3-(5-((1-(4-Chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene)methyl)furan-2-yl)-4-methylbenzoic acid involves multiple steps. One common synthetic route includes the following steps:

    Formation of the imidazolidinone ring: This can be achieved by reacting 4-chlorophenyl isocyanate with an appropriate amine under controlled conditions.

    Synthesis of the furan ring: The furan ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Coupling of the furan and imidazolidinone rings: This step involves a condensation reaction to form the desired intermediate.

    Introduction of the benzoic acid moiety:

Industrial production methods may involve optimization of these steps to improve yield and reduce costs.

Chemical Reactions Analysis

3-(5-((1-(4-Chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene)methyl)furan-2-yl)-4-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of substituted derivatives.

    Condensation: The compound can participate in condensation reactions with suitable partners to form larger molecules.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-(5-((1-(4-Chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene)methyl)furan-2-yl)-4-methylbenzoic acid has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

    Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific properties.

    Biological Studies: The compound can be used in studies to understand its interactions with biological targets and its potential therapeutic effects.

    Industrial Applications: The compound can be used in the development of new industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(5-((1-(4-Chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene)methyl)furan-2-yl)-4-methylbenzoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the targets being studied.

Comparison with Similar Compounds

Similar compounds to 3-(5-((1-(4-Chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene)methyl)furan-2-yl)-4-methylbenzoic acid include:

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C22H15ClN2O5

Molecular Weight

422.8 g/mol

IUPAC Name

3-[5-[(Z)-[1-(4-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl]furan-2-yl]-4-methylbenzoic acid

InChI

InChI=1S/C22H15ClN2O5/c1-12-2-3-13(21(27)28)10-17(12)19-9-8-16(30-19)11-18-20(26)25(22(29)24-18)15-6-4-14(23)5-7-15/h2-11H,1H3,(H,24,29)(H,27,28)/b18-11-

InChI Key

MXPCDYLLRWGCBS-WQRHYEAKSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)C(=O)O)C2=CC=C(O2)/C=C\3/C(=O)N(C(=O)N3)C4=CC=C(C=C4)Cl

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)C2=CC=C(O2)C=C3C(=O)N(C(=O)N3)C4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.